molecular formula C9H7IO B8173116 4-Ethynyl-2-iodo-1-methoxybenzene

4-Ethynyl-2-iodo-1-methoxybenzene

Cat. No.: B8173116
M. Wt: 258.06 g/mol
InChI Key: LXXOAFWLPWHRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-iodo-1-methoxybenzene is a halogenated aromatic compound characterized by a methoxy group at position 1, an iodine atom at position 2, and an ethynyl (acetylene) group at position 4. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) for constructing complex molecules in pharmaceuticals and materials science . The ethynyl group enhances reactivity due to its electron-withdrawing nature and sp-hybridized carbon, while the iodine atom serves as a versatile leaving group or directing moiety in electrophilic substitutions.

Properties

IUPAC Name

4-ethynyl-2-iodo-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXOAFWLPWHRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-iodo-1-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Iodination: Starting with 1-methoxybenzene, an iodination reaction is performed using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the ortho position relative to the methoxy group.

    Sonogashira Coupling: The iodinated intermediate undergoes a Sonogashira coupling reaction with an ethynyl group donor, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the ethynyl group at the para position relative to the methoxy group.

    Deprotection: If a protecting group was used for the ethynyl group, it is removed under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of 4-Ethynyl-2-iodo-1-methoxybenzene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and other substituted benzenes.

    Coupling Reactions: Products include biaryl compounds, styrenes, and other coupled products.

    Oxidation and Reduction: Products include quinones, alkanes, and alcohols.

Scientific Research Applications

Chemistry: 4-Ethynyl-2-iodo-1-methoxybenzene is used as a building block in organic synthesis, particularly in the construction of complex aromatic compounds and polymers.

Biology and Medicine: The compound is investigated for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and pharmaceuticals.

Industry: In the materials science industry, it is used in the synthesis of advanced materials such as conductive polymers, organic semiconductors, and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-iodo-1-methoxybenzene in chemical reactions involves the activation of the ethynyl and iodine groups. The ethynyl group can act as a nucleophile or participate in π-π interactions, while the iodine atom can undergo oxidative addition or substitution reactions. These interactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of diverse organic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below highlights key structural analogues of 4-Ethynyl-2-iodo-1-methoxybenzene, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) CAS No. Key Differences from Target Compound
4-Ethynyl-2-iodo-1-methoxybenzene Ethynyl (4), Iodo (2), Methoxy (1) N/A Reference compound
4-Ethyl-2-iodo-1-methoxybenzene Ethyl (4), Iodo (2), Methoxy (1) 868167-69-5 Ethyl (electron-donating) vs. Ethynyl (electron-withdrawing); reduced reactivity in cross-coupling
(3-Iodo-4-methoxyphenyl)methanol Methanol (3), Iodo (4), Methoxy (4) 53279-82-6 Methanol substituent introduces polarity; iodine at position 4 alters steric and electronic effects
3-Iodo-4-methoxy-1,1'-biphenyl Biphenyl (1'), Iodo (3), Methoxy (4) 91718-20-6 Extended conjugation via biphenyl; iodine at position 3 modifies reactivity in electrophilic substitutions
1-Iodo-2-methoxy-4-methylbenzene Methyl (4), Iodo (1), Methoxy (2) 186583-59-5 Methyl (electron-donating) and iodine at position 1; altered regioselectivity in reactions
2-Bromo-4-iodo-1-methoxybenzene Bromo (2), Iodo (4), Methoxy (1) - Bromine (poorer leaving group) vs. iodine; reduced efficacy in nucleophilic substitutions
Key Observations:
  • Electron Effects: The ethynyl group in the target compound enhances electrophilic substitution reactivity compared to ethyl or methyl groups in analogues. For example, 4-Ethyl-2-iodo-1-methoxybenzene exhibits lower reactivity in Sonogashira couplings due to the electron-donating ethyl group .
  • Halogen Positioning: Iodine at position 2 (ortho to methoxy) in the target compound creates steric hindrance, which may slow reactions compared to para-substituted iodine in (3-Iodo-4-methoxyphenyl)methanol .
  • Conjugation : The biphenyl group in 3-Iodo-4-methoxy-1,1'-biphenyl extends π-conjugation, making it suitable for optoelectronic applications, whereas the ethynyl group in the target compound enables linear molecular architectures .

Toxicity and Handling

Limited toxicity data are available for these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.